![molecular formula C12H18N2O4S B5819635 N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide CAS No. 333449-50-6](/img/structure/B5819635.png)
N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2-methoxy-5-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as MMNG, is a chemical compound that has been the subject of numerous scientific research studies. MMNG has been synthesized using various methods, and its mechanism of action has been thoroughly investigated.
Mechanism of Action
MMNG exerts its anti-cancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death. MMNG has also been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in glycolysis. Inhibition of GAPDH leads to a decrease in energy production and ultimately, cell death.
Biochemical and Physiological Effects:
MMNG has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth and metastasis. In addition, MMNG has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using MMNG in lab experiments is its specificity for PARP and GAPDH. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using MMNG is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
Future research on MMNG could focus on its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further investigation into its neuroprotective effects could lead to its potential use in the treatment of neurodegenerative diseases. Finally, developing more efficient synthesis methods for MMNG could make it more widely available for research and potential clinical use.
Synthesis Methods
MMNG can be synthesized using various methods. One of the most commonly used methods involves the reaction of N-methyl glycine with 2-methoxy-5-methylbenzoyl chloride, followed by the addition of methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain MMNG.
Scientific Research Applications
MMNG has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer cells. MMNG has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9-5-6-11(18-3)10(7-9)14(19(4,16)17)8-12(15)13-2/h5-7H,8H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAANWIFJNNRFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155731 | |
Record name | 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333449-50-6 | |
Record name | 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333449-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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